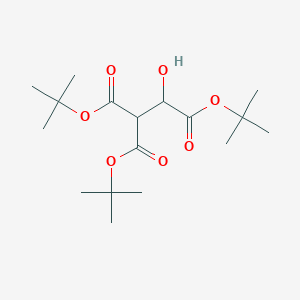
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate is a chemical compound with the molecular formula C17H30O7 and a molecular weight of 346.4159 g/mol . This compound is known for its unique structure, which includes three tert-butyl groups and a hydroxyethane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate typically involves the esterification of 2-hydroxyethane-1,1,2-tricarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Analyse Chemischer Reaktionen
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate involves its ability to act as a protecting group for carboxylic acids. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the carboxylate sites. This allows for selective reactions to occur at other functional groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate can be compared with similar compounds such as:
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: This compound also contains tert-butyl groups and is used in similar applications.
Tri-tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: Another compound with tert-butyl groups, used in organic synthesis.
The uniqueness of this compound lies in its specific structure and the presence of a hydroxyethane backbone, which provides distinct reactivity and applications .
Eigenschaften
Molekularformel |
C17H30O7 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
tritert-butyl 2-hydroxyethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C17H30O7/c1-15(2,3)22-12(19)10(13(20)23-16(4,5)6)11(18)14(21)24-17(7,8)9/h10-11,18H,1-9H3 |
InChI-Schlüssel |
RFPPYLPANJWIFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















